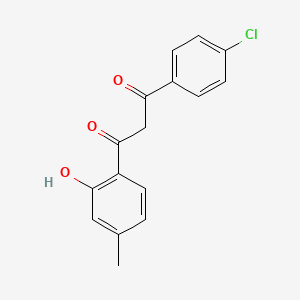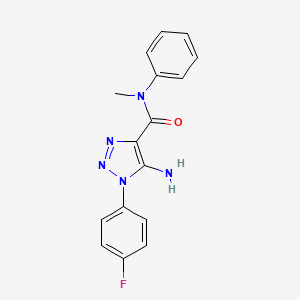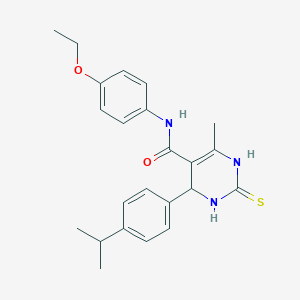![molecular formula C17H12N4 B4966061 5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 118787-61-4](/img/structure/B4966061.png)
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the triazolopyrimidine core .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides with yields ranging from 40% to 96% .
Industrial Production Methods
the use of microwave-mediated, catalyst-free synthesis has been explored for related compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Agriculture: It has been explored for its potential use as a herbicide and fungicide.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, it has been shown to inhibit certain enzymes involved in bacterial and fungal growth, as well as cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure with methyl groups instead of phenyl groups.
5,7-Ditertbutyl-[1,2,4]triazolo[1,5-a]pyrimidine: Contains tert-butyl groups instead of phenyl groups.
Uniqueness
The presence of phenyl groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUMXFHCLFXIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385401 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118787-61-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the triazolopyrimidine core in 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine?
A1: The triazolopyrimidine core, composed of nine atoms, exhibits remarkable planarity. X-ray crystallography reveals a root mean square deviation of just 0.023 Å from the mean plane for these atoms []. This planarity may have implications for its interactions with biological targets.
Q2: How do the phenyl groups in 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine influence its overall structure?
A2: The two phenyl groups attached to the triazolopyrimidine core are not coplanar with the core itself. Instead, they adopt specific orientations, forming interplanar angles of 27.38 (6)° and 55.76 (3)° with the core plane []. These angles likely influence the molecule's overall shape and its ability to interact with other molecules.
Q3: What types of metal complexes can 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine form and how is it characterized?
A3: 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine acts as a ligand in various metal complexes, including those with Palladium(II) [], Platinum(II) [], Gold(III) [], Zinc(II) [], Cobalt(II) [], Copper(II) [], and Ruthenium(II & I) [, , ]. These complexes are characterized by various techniques including X-ray diffraction analysis, Infrared spectroscopy, UV-Vis spectroscopy, and multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) [, , , , , , , ].
Q4: How does 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine coordinate to metal ions in complexes?
A4: The nitrogen atom at the 3-position (N-3) of the triazolopyrimidine ring acts as the primary coordination site for metal ions in most complexes [, ]. This coordination is confirmed by significant shifts observed in ¹⁵N NMR and adjacent ¹³C signals upon complexation [, ].
Q5: What are the potential applications of metal complexes containing 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine?
A5: Research suggests that these metal complexes may have potential as anticancer agents [, , , , ]. Specifically, platinum(II) complexes with 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine and sulfoxide ligands show promising antiproliferative activity in vitro []. Similarly, ruthenium(II) complexes with this ligand demonstrate encouraging anticancer activity against melanoma cell lines []. Further research is necessary to fully understand their mechanism of action and therapeutic potential.
Q6: How does the structure of triazolopyrimidine ligands impact the stability and activity of their platinum(II) complexes?
A6: The substituents on the triazolopyrimidine ring significantly influence the stability and biological activity of the resulting platinum(II) complexes. Factors like steric hindrance from bulky substituents like tert-butyl groups and electronic effects of different substituents impact the metal-ligand bond strength and overall stability of the complexes []. These factors, in turn, affect the complex's interaction with biological targets, influencing its efficacy and potential as an anticancer agent.
Q7: What is the role of computational chemistry in understanding 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine and its complexes?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, play a crucial role in elucidating the structure-activity relationships of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine complexes []. These calculations provide insights into molecular geometries, electronic properties, and metal-ligand interactions, which are challenging to obtain solely from experimental data. Such insights are invaluable for designing and optimizing new complexes with enhanced stability and biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)

![4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE](/img/structure/B4966005.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)

![1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
